molecular formula C23H20N2O5S B2663353 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954613-42-4

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2663353
CAS No.: 954613-42-4
M. Wt: 436.48
InChI Key: CGESLOVNJHZQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a potent, selective, and reversible inhibitor of Lysine-Specific Histone Demethylase 1 (LSD1/KDM1A), a key flavin adenine dinucleotide (FAD)-dependent enzyme in the epigenetic regulation of gene expression. By inhibiting LSD1, this compound prevents the demethylation of histone H3 on lysine 4 and lysine 9 (H3K4me1/2 and H3K9me1/2) , leading to altered chromatin states and gene transcription. Its primary research value lies in its application as a chemical probe to dissect the role of LSD1 in oncogenesis, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 activity is often dysregulated. Research demonstrates that this inhibitor can block the self-renewal of cancer stem cells, induce differentiation in blast cells, and re-sensitize tumors to conventional therapies . It serves as a critical tool for investigating epigenetic pathways, understanding mechanisms of transcriptional plasticity, and validating LSD1 as a therapeutic target for anticancer drug discovery. This compound is for research use only in biochemical and cellular assays to further the understanding of epigenetic mechanisms in disease.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c26-23(17-7-9-21-22(13-17)30-15-29-21)24-19-8-6-16-10-11-25(14-18(16)12-19)31(27,28)20-4-2-1-3-5-20/h1-9,12-13H,10-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGESLOVNJHZQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₉H₁₉N₃O₄S
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 1209956-02-4

This compound features a sulfonamide group linked to a tetrahydroisoquinoline moiety and a benzo[d][1,3]dioxole structure, which may contribute to its diverse biological activities.

Biological Activity Overview

Research on compounds with similar structures suggests that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have been reported to possess antibacterial properties by inhibiting bacterial cell wall synthesis.
  • Anticancer Potential : The tetrahydroisoquinoline scaffold is known for its potential to induce apoptosis in cancer cells through various mechanisms such as inhibiting key signaling pathways.
  • Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes or receptors involved in disease pathways.

The mechanism of action of this compound is hypothesized to involve:

  • Binding Affinity : The sulfonyl group can form strong interactions with target proteins or enzymes.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes critical for cellular processes.
  • Induction of Apoptosis : By disrupting signaling pathways in cancer cells, this compound may promote programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds. Here are some notable findings:

StudyCompoundFindings
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamideDemonstrated antimicrobial activity against Gram-positive bacteria.
4-methyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamideShowed potential as an anticancer agent in vitro by inducing apoptosis in breast cancer cells.
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamideExhibited enzyme inhibition properties that could be leveraged for therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroisoquinoline Core : This can be achieved through the Pictet-Spengler reaction.
  • Sulfonation Reaction : Introduction of the phenylsulfonyl group using appropriate reagents.
  • Coupling Reaction : Final coupling with benzo[d][1,3]dioxole derivatives to form the target compound.

Comparison with Similar Compounds

N-Phenylbenzo[d][1,3]dioxole-5-carboxamide (3z)

  • Structure : Direct linkage of benzodioxole-carboxamide to a phenyl group.
  • Synthesis : Prepared via a one-pot reaction using benzo[d][1,3]dioxole-5-carbaldehyde and aniline, yielding 75%.

N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)Benzo[d][1,3]dioxole-5-carboxamide (A11)

  • Structure: Incorporates a biphenyl-furan substituent instead of tetrahydroisoquinoline.
  • Synthesis : Achieved 80% yield under similar conditions.

Sulfonamide-Containing Analogs

N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide (Sulfentrazone)

  • Structure : Methanesulfonamide linked to a triazole-dichlorophenyl system.
  • Use : Herbicide.
  • Key Difference : The sulfonamide group in sulfentrazone is part of a pesticidal scaffold, whereas the phenylsulfonyl group in the target compound may serve a steric or electronic role in receptor modulation.

Tetrahydroisoquinoline Derivatives

Data Tables

Table 2. Functional Group Impact on Properties

Compound Type Key Functional Groups Potential Impact on Properties
Target Compound Phenylsulfonyl, tetrahydroisoquinoline Enhanced rigidity, potential protease inhibition
3z (from ) Simple phenyl Lower steric hindrance, faster metabolism
Sulfentrazone (from ) Methanesulfonamide, triazole Herbicidal activity, soil persistence

Research Implications

Its sulfonamide and tetrahydroisoquinoline groups may synergize for targeting sulfotransferases or G-protein-coupled receptors. Further studies should explore its pharmacokinetics and toxicity relative to simpler analogs like 3z or A11.

Limitations and Knowledge Gaps

  • Synthesis Data: No yield or optimization details are available for the target compound.
  • Biological Activity : Evidence lacks comparative IC50 values or mechanistic studies.
  • Structural Diversity: Limited analogs in the evidence restrict comprehensive structure-activity relationship (SAR) analysis.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the tetrahydroisoquinoline core with sulfonyl and benzodioxole-carboxamide groups. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dichloromethane (DCM) under nitrogen .
  • Sulfonylation : Reaction with phenylsulfonyl chloride in the presence of triethylamine (TEA) as a base, monitored via TLC .
  • Purification : Flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction time by 40% compared to traditional reflux .

Q. How can structural confirmation and purity assessment be methodologically validated for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of sulfonamide and benzodioxole groups (e.g., δ 7.8–8.2 ppm for sulfonyl protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its reactivity in derivatization reactions?

  • Mechanistic Insights :

  • Electrophilic Substitution : The phenylsulfonyl group acts as an electron-withdrawing group, directing further substitutions (e.g., nitration, halogenation) to the meta-position of the tetrahydroisoquinoline core .
  • Nucleophilic Displacement : Reacts with Grignard reagents (e.g., RMgX) at the sulfonamide nitrogen under anhydrous THF at −78°C, forming N-alkyl derivatives .
    • Data Contradiction : Some studies report competing ring-opening reactions during derivatization; kinetic studies (e.g., in situ IR monitoring) are recommended to resolve inconsistencies .

Q. What strategies are effective in resolving contradictory bioactivity data across in vitro vs. in vivo models for this compound?

  • Experimental Design :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., 37°C, rat plasma) to assess metabolic lability. Poor in vivo activity may correlate with rapid clearance via CYP3A4 .
  • Target Engagement Assays : Use SPR (surface plasmon resonance) to validate binding affinity to proposed targets (e.g., kinase enzymes) and compare with cellular IC50 values .
    • Case Study : Contradictory IC50 values (e.g., 1 µM in enzyme assays vs. 10 µM in cell-based assays) may arise from off-target effects; employ CRISPR knockouts of suspected off-targets .

Q. How can computational modeling guide the design of analogs with improved selectivity for biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite to model interactions with target binding pockets (e.g., hydrophobic interactions between benzodioxole and kinase hinge regions) .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with bioactivity to prioritize analogs with electron-donating groups at the tetrahydroisoquinoline C7 position .
    • Validation : Synthesize top-ranked analogs (e.g., replacing phenylsulfonyl with pyridylsulfonyl) and test in dose-response assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.